Cas no 101710-61-6 (1,4-Benzenedimethanaminium,N1,N1,N4,N4-tetraethyl-N1,N4-bis(2-hydroxyethyl)-, bromide (1:2))

1,4-Benzenedimethanaminium,N1,N1,N4,N4-tetraethyl-N1,N4-bis(2-hydroxyethyl)-, bromide (1:2) structure
101710-61-6 structure
Product Name:1,4-Benzenedimethanaminium,N1,N1,N4,N4-tetraethyl-N1,N4-bis(2-hydroxyethyl)-, bromide (1:2)
Numero CAS:101710-61-6
MF:C20H38Br2N2O2
MW:498.335924625397
CID:142288
PubChem ID:58752
Update Time:2025-04-19

1,4-Benzenedimethanaminium,N1,N1,N4,N4-tetraethyl-N1,N4-bis(2-hydroxyethyl)-, bromide (1:2) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,4-Benzenedimethanaminium,N1,N1,N4,N4-tetraethyl-N1,N4-bis(2-hydroxyethyl)-, bromide (1:2)
    • [4-[[diethyl(2-hydroxyethyl)azaniumyl]methyl]phenyl]methyl-diethyl-(2-hydroxyethyl)azanium,dibromide
    • AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROM IDE
    • (p-Phenylenedimethylene)bis(diethyl(2-hydroxyethyl)ammonium bromide)
    • N,N'-(benzene-1,4-diyldimethanediyl)bis(N,N-diethyl-2-hydroxyethanaminium) dibromide
    • DTXSID50906523
    • AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE
    • N,N'-[1,4-Phenylenebis(methylene)]bis(N,N-diethyl-2-hydroxyethan-1-aminium) dibromide
    • [4-[[diethyl(2-hydroxyethyl)azaniumyl]methyl]phenyl]methyl-diethyl-(2-hydroxyethyl)azanium;dibromide
    • [4-[[diethyl(2-hydroxyethyl)azaniumyl]methyl]phenyl]methyl-diethyl-(2-hydroxyethyl)azanium dibromide
    • 101710-61-6
    • Inchi: 1S/C20H38N2O2.2BrH/c1-5-21(6-2,13-15-23)17-19-9-11-20(12-10-19)18-22(7-3,8-4)14-16-24;;/h9-12,23-24H,5-8,13-18H2,1-4H3;2*1H/q+2;;/p-2
    • Chiave InChI: YMHJSUFHNFPYCG-UHFFFAOYSA-L
    • Sorrisi: [Br-].[Br-].OCC[N+](CC)(CC)CC1C=CC(=CC=1)C[N+](CC)(CC)CCO

Proprietà calcolate

  • Massa esatta: 457.8326
  • Massa monoisotopica: 496.130004
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 12
  • Complessità: 288
  • Conteggio di unità legate in modo Covalent: 3
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 40.5

Proprietà sperimentali

  • Densità: g/cm3
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • PSA: 39.8
  • LogP: -3.60760
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti